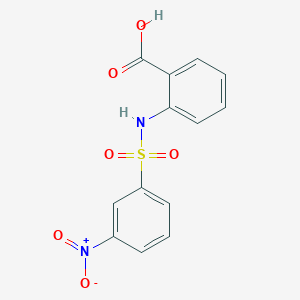

2-(3-Nitrobenzenesulfonamido)benzoic acid

Description

The Versatility of the Sulfonamide Functional Group

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of medicinal chemistry. Historically, sulfonamides became famous as the first class of commercially successful antibacterial agents, commonly known as "sulfa drugs." These synthetic antimicrobial agents function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria.

Beyond their antibacterial prowess, the sulfonamide moiety is a versatile pharmacophore found in a wide array of therapeutic agents. This functional group is integral to drugs exhibiting various pharmacological activities, including:

Diuretics: Carbonic anhydrase inhibitors containing a sulfonamide group are used to treat glaucoma, high-altitude sickness, and edema.

Anti-inflammatory agents: Certain non-steroidal anti-inflammatory drugs (NSAIDs), like celecoxib, incorporate a sulfonamide group.

Anticancer agents: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors, a strategy used in the design of anticancer drugs targeting carbonic anhydrase isoforms IX and XII, which are often overexpressed in tumors.

The ability of the sulfonamide group to engage in strong hydrogen bonding and to act as a stable, metabolically robust linker contributes to its prevalence in drug design.

Benzoic Acid: A Fundamental Aromatic Building Block

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). chemeo.com It is a naturally occurring compound found in various plants and is widely used as a food preservative. chemeo.com In the realm of molecular design and medicinal chemistry, benzoic acid and its derivatives serve as invaluable scaffolds.

The carboxylic acid group is ionizable, which can enhance the solubility of a molecule and allow for ionic interactions with biological targets, such as the basic residues of amino acids in a protein's active site. The aromatic ring provides a rigid framework that can be readily functionalized with various substituents to modulate the molecule's steric, electronic, and pharmacokinetic properties. Derivatives of 2-aminobenzoic acid (anthranilic acid), for instance, have been used to synthesize compounds with potent anti-inflammatory and analgesic activities. nist.gov

The fusion of these two key pharmacophores—the sulfonamide and the benzoic acid—results in the benzenesulfonamido benzoic acid framework. This hybrid structure offers a rich platform for creating molecules with tailored properties, combining the hydrogen-bonding capacity and enzymatic targeting ability of the sulfonamide with the structural versatility and interactive potential of the benzoic acid moiety.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6S/c16-13(17)11-6-1-2-7-12(11)14-22(20,21)10-5-3-4-9(8-10)15(18)19/h1-8,14H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUNPQRMDNFZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 2 3 Nitrobenzenesulfonamido Benzoic Acid Scaffold in Molecular Design Research

Strategic Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections of chemical bonds. researchgate.net For this compound, the most logical and common disconnection is at the sulfonamide (S-N) bond.

This primary disconnection, known as a C-N bond cleavage in the context of the amine and a C-S disconnection from the perspective of the sulfonyl group, simplifies the target molecule into two key synthons: an electrophilic sulfonyl species and a nucleophilic amino species. These synthons correspond to the following readily available starting materials:

2-Aminobenzoic acid (Anthranilic acid): This precursor provides the benzoic acid moiety with the amino group at the ortho position.

3-Nitrobenzenesulfonyl chloride: This reagent serves as the electrophilic partner, providing the 3-nitro-substituted benzenesulfonyl group.

A graphical representation of this retrosynthetic analysis is shown below:

Figure 1: Retrosynthetic Analysis

This analysis suggests a straightforward synthetic pathway involving the formation of a sulfonamide bond between these two precursors, which is a well-established and reliable transformation in organic chemistry.

Direct Synthesis Approaches for this compound

Following the logic of the retrosynthetic analysis, the most direct synthesis of this compound involves the condensation of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The synthesis is typically carried out under basic conditions. A base, such as pyridine or triethylamine, is used to deprotonate the amino group of 2-aminobenzoic acid, increasing its nucleophilicity. The base also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

General Reaction Scheme:

Reactants: 2-Aminobenzoic acid and 3-Nitrobenzenesulfonyl chloride.

Solvent: A polar aprotic solvent like dimethylformamide (DMF), or a basic solvent like pyridine which can also act as the catalyst.

Conditions: The reaction is typically stirred at room temperature, although gentle heating may be applied to increase the reaction rate.

Work-up: The reaction mixture is usually poured into acidic water to precipitate the product, which can then be collected by filtration and purified by recrystallization.

| Step | Reagents & Conditions | Purpose |

| 1 | 2-Aminobenzoic acid, 3-Nitrobenzenesulfonyl chloride, Pyridine | Formation of the sulfonamide bond. Pyridine acts as a base and catalyst. |

| 2 | Stirring at room temperature | Allows the reaction to proceed to completion. |

| 3 | Acidified water (e.g., dilute HCl) | Precipitates the final product and neutralizes excess pyridine. |

| 4 | Filtration and Recrystallization | Isolation and purification of the target compound. |

This direct approach is efficient and widely used for preparing a variety of N-arylsulfonamides due to the high reactivity of sulfonyl chlorides and the ready availability of diverse anilines.

Indirect Synthesis Pathways Involving Precursor Functionalization

One plausible indirect strategy involves the nitration of a non-nitrated precursor, 2-(benzenesulfonamido)benzoic acid.

Pathway: Nitration of 2-(Benzenesulfonamido)benzoic acid

Starting Material: 2-(Benzenesulfonamido)benzoic acid, which can be synthesized from 2-aminobenzoic acid and benzenesulfonyl chloride.

Nitration: The precursor is treated with a nitrating agent. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic reagent for electrophilic aromatic substitution.

Regioselectivity: The directing effects of the substituents on the benzenesulfonyl ring must be considered. The sulfonamido group is a deactivating, meta-directing group. Therefore, nitration is expected to occur primarily at the meta-position, yielding the desired 3-nitro isomer. The carboxylic acid group on the other ring is also deactivating and meta-directing, which helps prevent nitration on that ring.

| Reactant | Nitrating Agent | Expected Product |

| 2-(Benzenesulfonamido)benzoic acid | HNO₃ / H₂SO₄ | This compound |

Another indirect approach could involve the oxidation of a precursor. For example, 2-(3-nitrobenzenesulfonamido)toluene could be oxidized to form the carboxylic acid group. This method is common in the synthesis of benzoic acid derivatives. asianpubs.org For instance, 2-nitro-4-methylsulfonyl toluene can be oxidized to 2-nitro-4-methylsulfonylbenzoic acid using various oxidizing agents. asianpubs.orgelectrochemsci.org

Synthetic Modifications and Derivatization Strategies of the Benzenesulfonamido Benzoic Acid Framework

The benzenesulfonamido benzoic acid scaffold is a versatile template for chemical modification. Derivatization is often performed to explore structure-activity relationships, improve pharmacokinetic properties, or create novel hybrid molecules with enhanced or dual functionalities.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the benzenesulfonamido benzoic acid framework, substituents can be introduced on either aromatic ring to probe their effects on target binding and efficacy.

Systematic modifications often include varying:

Electronic Properties: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃).

Steric Properties: Incorporating small (e.g., -F), medium (e.g., -Cl, -CH₃), or bulky (e.g., -t-butyl) groups.

Lipophilicity: Adding hydrophobic or hydrophilic functionalities to modulate the compound's solubility and membrane permeability.

For example, in the development of inhibitors for various enzymes, different substituents on the benzenesulfonamide ring can lead to significant changes in potency and selectivity. nih.govnih.gov Studies on related benzamide (B126) derivatives have shown that even single methyl or halogen group substitutions can significantly impact activity, highlighting the sensitivity of the scaffold to structural changes. nih.gov

| Modification Position | Example Substituent | Rationale for SAR Study |

| Benzenesulfonyl Ring | Chloro (-Cl), Methyl (-CH₃) | Modulate electronic and steric properties to enhance binding affinity. |

| Benzoic Acid Ring | Fluoro (-F), Methoxy (-OCH₃) | Alter lipophilicity and potential hydrogen bonding interactions. |

| Sulfonamide Nitrogen | Alkylation (e.g., -CH₃) | Remove the acidic proton, which can affect solubility and binding. |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized by the condensation reaction between a primary amine and an active carbonyl compound (aldehyde or ketone). In the context of the benzenesulfonamido benzoic acid framework, the key precursor is an amino-substituted analog, such as 4-aminobenzoic acid.

The synthesis is typically straightforward, often involving refluxing the amine and aldehyde in a suitable solvent like methanol or ethanol, sometimes with a catalytic amount of acid. researchgate.netsemanticscholar.org Solvent-free methods using techniques like jet milling have also been developed as environmentally friendly alternatives. asianpubs.orgresearchgate.net

General Synthesis of a Schiff Base:

Amine Precursor: An amino-benzoic acid derivative (e.g., 4-aminobenzoic acid).

Carbonyl Compound: An aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, nitrobenzaldehyde). researchgate.net

Reaction: R-NH₂ + R'-CHO → R-N=CH-R' + H₂O

These Schiff base derivatives are of significant interest as they and their metal complexes often exhibit a wide range of biological activities. researchgate.netasianpubs.org

| Amine Precursor | Aldehyde | Resulting Schiff Base Functionality |

| 4-Aminobenzoic acid | 3-Nitrobenzaldehyde | 4-[(3-nitrobenzylidene)amino]benzoic acid researchgate.net |

| 4-Aminobenzoic acid | Salicylaldehyde (2-hydroxybenzaldehyde) | 4-[(2-hydroxybenzylidene)amino]benzoic acid researchgate.net |

| 4-Aminobenzoic acid | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acid researchgate.net |

Molecular hybridization is a strategy in drug design where two or more distinct pharmacophores (structural units responsible for biological activity) are covalently linked to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action.

The benzenesulfonamido benzoic acid moiety can be incorporated into hybrid structures to target specific enzymes or receptors. For example, benzenesulfonamides are a classic zinc-binding group found in many carbonic anhydrase inhibitors. nih.govrsc.org By linking this moiety to other heterocyclic structures known to interact with the target enzyme, novel and potent inhibitors can be designed. rsc.orgresearchgate.net

Examples of Hybrid Molecule Design Strategies:

Linking to Thiazole Derivatives: The synthesis of aryl thiazolone-benzenesulfonamides has been explored to create potent carbonic anhydrase IX inhibitors with anticancer properties. rsc.orgresearchgate.net

Incorporating Thiourea Linkers: Benzoylthioureido benzenesulfonamide derivatives have been designed and synthesized, showing potent inhibitory activity against various carbonic anhydrase isoforms. nih.govtandfonline.com

Coupling with Quinoxaline Scaffolds: Benzenesulfonamide derivatives have been attached to quinoxaline rings to create compounds with different biological targets.

These synthetic strategies demonstrate the modularity and utility of the benzenesulfonamido benzoic acid core in constructing complex and functionally diverse molecules for chemical biology and drug discovery.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Nitrobenzenesulfonamido Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 2-(3-Nitrobenzenesulfonamido)benzoic acid is expected to show distinct signals for the aromatic protons on both the benzoic acid and the nitrobenzenesulfonyl rings, as well as signals for the acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen.

The aromatic region would be complex due to the substitution patterns. The protons on the benzoic acid ring (a disubstituted ring) and the nitrobenzenesulfonyl ring (also disubstituted) would appear as a series of multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, sulfonyl, and carboxylic acid groups. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), and its signal may disappear upon addition of D₂O due to hydrogen-deuterium exchange. libretexts.org Similarly, the N-H proton of the sulfonamide group would appear as a singlet, with its chemical shift dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Sulfonamide (-SO₂NH-) | 9.0 - 10.0 | Singlet |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 13 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap.

The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of 165-185 ppm. The aromatic carbons will appear in the approximate range of 110-150 ppm. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonyl groups will be shifted further downfield compared to the others. The specific chemical shifts provide a fingerprint of the molecule's carbon framework. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic C -NO₂ | 145 - 150 |

| Aromatic C -S | 140 - 145 |

| Aromatic C -N | 135 - 140 |

Note: These are approximate ranges, and specific assignments would require more detailed analysis or 2D NMR data.

To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, advanced two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be instrumental in tracing the connectivity of protons within the benzoic acid and nitrobenzenesulfonyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, confirming the link between the benzoic acid moiety and the sulfonamide group.

While specific 2D NMR data for this exact compound are not widely published, these techniques are standard practice for the structural confirmation of novel organic molecules. drugbank.com

While not directly applicable to this compound itself, ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin(IV) complexes that could be synthesized from this ligand. mdpi.com The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. rsc.orgsemanticscholar.org

For instance, if this compound were used as a ligand to form an organotin complex, the ¹¹⁹Sn NMR spectrum would provide critical information. Generally, four-coordinate tin complexes appear at higher frequency (less shielded), while five- and six-coordinate complexes appear at progressively lower frequencies (more shielded). researchgate.net The chemical shift values can therefore distinguish between tetrahedral, trigonal-bipyramidal, and octahedral geometries at the tin center, providing insight into how the ligand binds to the metal. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infospectroscopyonline.com

N-H Stretch (Sulfonamide): A moderate absorption band should appear around 3300-3200 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1710-1680 cm⁻¹ due to the carbonyl group. Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber. docbrown.infospectroscopyonline.com

N=O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

S=O Stretch (Sulfonamide): The sulfonamide group also shows two characteristic stretching vibrations: an asymmetric stretch near 1350-1315 cm⁻¹ and a symmetric stretch near 1170-1150 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Sulfonamide | N-H Stretch | 3300 - 3200 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Nitro Group | N=O Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro Group | N=O Symmetric Stretch | 1350 - 1300 | Strong |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1315 | Strong |

The presence of these distinct bands in the IR spectrum provides strong evidence for the successful synthesis of the target molecule containing all the expected functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₀N₂O₆S, which corresponds to a monoisotopic mass of approximately 322.02 Da. uni.lu In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed with very high accuracy, confirming the elemental composition. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule may be observed as the protonated molecule [M+H]⁺ at m/z 323.03, the deprotonated molecule [M-H]⁻ at m/z 321.02, or an adduct with sodium [M+Na]⁺ at m/z 345.01. uni.lu

The fragmentation pattern in MS/MS analysis provides further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable molecules. libretexts.org For this compound, characteristic fragmentation would likely involve:

Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group.

Loss of the entire carboxyl group (-COOH, 45 Da).

Cleavage of the C-S or S-N bonds of the sulfonamide linkage, leading to fragments corresponding to the benzoic acid and nitrobenzenesulfonyl portions of the molecule.

Loss of the nitro group (-NO₂, 46 Da).

The observation of a molecular ion peak corresponding to the correct mass, along with a fragmentation pattern consistent with the proposed structure, serves as the final piece of evidence in the comprehensive spectroscopic characterization of this compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular conformation, as well as the nature and geometry of intermolecular interactions that govern the crystal packing. While the specific crystallographic data for this compound is not publicly available, the analysis of closely related N-(nitrophenylsulfonamido)benzoic acids and other sulfonamide derivatives allows for a detailed prediction of its structural features.

The intramolecular conformation of this compound is largely defined by the torsion angles between the benzoic acid and the 3-nitrobenzenesulfonamide moieties. The molecule is expected to be twisted at the S-N bond. For instance, in a related compound, N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide, the torsion angle at the S-N bond is reported to be 65.41(38)° nih.gov. This twist is a common feature in such molecules and arises from the steric hindrance between the bulky substituent groups.

The conformation is further stabilized by intramolecular interactions. In similar structures, C-H···O interactions are commonly observed, which help to lock the molecule into a specific conformation researchgate.net. The relative orientation of the functional groups is also crucial. For example, the conformation between the N-H bond and the ortho-nitro group in the sulfonyl benzene (B151609) ring of a related molecule is found to be syn nih.gov.

Table 1: Expected Intramolecular Bond Parameters for this compound based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| S-N Torsion Angle | ~60-70° |

| C-S-N Bond Angle | ~106-108° |

| N-S-O Bond Angle | ~107-109° |

Note: These are estimated values based on crystallographic data of similar compounds.

The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions. A prominent feature in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules researchgate.net. This is a highly probable interaction for the title compound as well.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For related N-(R-nitrophenylsulfonamido)benzoic acids, Hirshfeld surface analysis has shown that O···H/H···O interactions are the major intermolecular contacts researchgate.net. This is consistent with the presence of hydrogen bonding and C-H···O interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the fingerprint plot reveals that O-H···N and C-H···O interactions account for 9% and 11.8% of the total surface coverage, respectively, with H···H contacts being the most significant at 42.4% nih.gov. A similar distribution of contacts would be expected for this compound, with significant contributions from O···H, H···H, and C···H/H···C interactions.

Table 2: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Related Benzoic Acid Derivative.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 42.4% |

| C···H/H···C | 27.4% |

| N···H/H···N | 9.0% |

Data adapted from a study on a similar benzoic acid derivative for illustrative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this compound are the benzene rings, the nitro group, and the carboxylic acid group.

The UV-Vis spectrum of benzoic acid in aqueous solution typically shows a strong absorption band around 230 nm researchgate.net. The presence of the nitrobenzenesulfonamido group is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum due to the extension of the conjugated system and the presence of the electron-withdrawing nitro group. Studies on benzoic acid have shown that the absorption spectrum is pH-dependent, reflecting the protonation state of the carboxylic acid rsc.org. A similar pH dependence would be anticipated for the title compound. Theoretical calculations on benzoic acid have identified two main absorption bands, often referred to as B- and C-bands, which are in good agreement with experimental data rsc.org.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Mode Characterization (for related benzoic acid derivatives)

Terahertz (THz) spectroscopy, typically covering the frequency range of 0.1 to 10 THz (3.3 to 333 cm-1), is a powerful technique for probing low-frequency vibrational modes in molecules. These modes often correspond to intermolecular vibrations, such as those associated with hydrogen bonding, as well as large-amplitude intramolecular motions (torsional modes).

Studies on benzoic acid and its derivatives in the 6-15 THz range have revealed distinct absorption features corresponding to intermolecular vibrations nih.govresearchgate.net. Numerical modeling has been successfully used to assign these absorption lines nih.govresearchgate.net. Temperature-dependent THz studies of benzoic acid have shown that absorption peaks shift to higher frequencies as the temperature is decreased, which is characteristic of anharmonic vibrations bohrium.com. These studies demonstrate the utility of THz spectroscopy in characterizing the collective vibrational modes and intermolecular interactions within the crystal lattice of benzoic acid derivatives, and similar features would be expected for this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid |

Computational Chemistry and Theoretical Investigations of 2 3 Nitrobenzenesulfonamido Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and geometric properties of molecules. For 2-(3-Nitrobenzenesulfonamido)benzoic acid, DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, provide significant insights into its molecular structure and reactivity. nih.govsemanticscholar.org These calculations help in understanding the molecule's stability, electronic properties, and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For derivatives of benzoic acid, DFT calculations can predict the energies of these orbitals. researchgate.net The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attacks, respectively. Quantum chemical descriptors derived from these calculations, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. semanticscholar.org

Table 1: Predicted Quantum Chemical Descriptors for Benzoic Acid Derivatives

| Descriptor | Typical Calculated Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 | Relates to chemical reactivity and stability |

| Ionization Potential | 6.0 to 7.0 | Energy required to remove an electron |

| Electron Affinity | 1.0 to 2.0 | Energy released upon gaining an electron |

| Electronegativity | 3.5 to 4.5 | Tendency to attract electrons |

| Chemical Hardness | 2.0 to 3.0 | Resistance to change in electron distribution |

Note: These are typical ranges for similar molecules and the exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netnih.gov

For molecules containing nitro and carboxylic acid groups, the MEP map typically shows negative potential around the oxygen atoms of these functional groups, indicating them as sites for electrophilic interaction. semanticscholar.orgresearchgate.net The hydrogen atom of the carboxylic acid and the regions around the aromatic protons generally exhibit positive potential. semanticscholar.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical vibrational frequency analysis using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. nih.govscirp.org By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. ijtsrd.commdpi.com

For benzoic acid derivatives, characteristic vibrational frequencies include the O-H stretching of the carboxylic acid group (typically a broad band around 3000 cm⁻¹), the C=O stretching (around 1700 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). nih.govdocbrown.info Comparing the calculated spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties. scirp.orgijtsrd.com

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is instrumental in drug discovery for assessing the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.netstmjournals.com For derivatives of this compound, docking studies can elucidate their potential as inhibitors for various enzymes. nih.govresearchgate.net

The process involves placing the ligand into the binding site of the protein and calculating a docking score, which represents the binding energy. nih.gov Lower binding energies indicate a more stable protein-ligand complex. researchgate.net The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net For instance, sulfonamide derivatives have been studied for their anticancer effects by docking them against specific protein targets. nih.gov

Table 2: Example of Molecular Docking Results for a Benzoic Acid Derivative

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Topoisomerase II (5GWK) | 3-(4-nitrophenylsulfonamido)benzoic acid | -6.49 | ASN B:583, LYS B:582, LYS B:607 |

| SARS-CoV-2 Main Protease | 2,5-dihydroxybenzoic acid | -6.5 | HIS41, CYS145, GLU166 |

Note: These are examples from studies on similar compounds to illustrate the type of data obtained from molecular docking. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Derivatization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govdergipark.org.tr By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. nih.govsigmaaldrich.com

For a series of benzoic acid derivatives, various molecular descriptors can be calculated, such as hydrophobicity (logP), molar refractivity, and electronic properties. nih.gov These descriptors are then used to build a mathematical equation that correlates them with the observed biological activity (e.g., inhibitory concentration IC50). dergipark.org.tr 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by considering the three-dimensional fields around the molecules. nih.govresearchgate.net These models can highlight regions where steric bulk, positive or negative charges are favorable or unfavorable for activity. dergipark.org.tr

Simulations of Intermolecular Interactions and Crystal Packing Phenomena

Understanding the intermolecular interactions and crystal packing of this compound is essential for predicting its solid-state properties. X-ray crystallography studies on similar sulfonamide derivatives reveal that the crystal packing is often stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.govnih.gov

In the solid state, molecules of similar benzoic acid sulfonamides often form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net Further intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions, contribute to the formation of a stable three-dimensional supramolecular architecture. nih.gov Computational simulations can complement experimental data by providing energetic details of these interactions and helping to understand the factors that govern the observed crystal packing. uky.edu

Chemical Reactivity and Transformation Studies of 2 3 Nitrobenzenesulfonamido Benzoic Acid

Reactions Involving the Carboxyl Functional Group

The carboxylic acid moiety is a primary site for various chemical modifications, including esterification, amidation, and salt formation.

The carboxyl group of 2-(3-nitrobenzenesulfonamido)benzoic acid can undergo esterification with various alcohols under acidic conditions, a classic reaction in organic synthesis. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For instance, the reaction with methanol in the presence of concentrated sulfuric acid would yield methyl 2-(3-nitrobenzenesulfonamido)benzoate. The general reaction is as follows:

Reaction Scheme for Esterification

This compound + R-OH ⇌ 2-(3-Nitrobenzenesulfonamido)benzoate-R + H₂O (in the presence of an acid catalyst)

| Reactant (Alcohol) | Product (Ester Derivative) |

| Methanol | Methyl 2-(3-nitrobenzenesulfonamido)benzoate |

| Ethanol | Ethyl 2-(3-nitrobenzenesulfonamido)benzoate |

| Propanol | Propyl 2-(3-nitrobenzenesulfonamido)benzoate |

This table is interactive. Click on the headers to sort.

Detailed research findings on the esterification of nitrobenzoic acids indicate that the reaction proceeds efficiently, although the presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid.

The carboxyl group can also be converted into an amide functional group through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides, which facilitate the coupling of the carboxylic acid and the amine.

A variety of amide derivatives can be synthesized by selecting different amine starting materials. This versatility allows for the introduction of a wide range of functional groups and structural motifs.

| Reactant (Amine) | Product (Amide Derivative) |

| Ammonia | 2-(3-Nitrobenzenesulfonamido)benzamide |

| Methylamine | N-Methyl-2-(3-nitrobenzenesulfonamido)benzamide |

| Aniline | N-Phenyl-2-(3-nitrobenzenesulfonamido)benzamide |

This table is interactive. Click on the headers to sort.

Modern synthetic methods also allow for the direct amidation of benzoic acids with amines using specific catalysts, which offers a more atom-economical route to these derivatives.

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. For example, treatment with sodium hydroxide would yield sodium 2-(3-nitrobenzenesulfonamido)benzoate.

Furthermore, the carboxylate group can act as a ligand, coordinating to metal ions to form metal carboxylate complexes. The sulfonamide group, with its nitrogen and oxygen atoms, can also participate in coordination, potentially leading to the formation of chelate complexes. The geometry and stability of these complexes depend on the nature of the metal ion, the solvent system, and the reaction conditions. While specific studies on the metal complexes of this compound are not extensively documented, the coordination chemistry of related sulfonamide and carboxylate-containing ligands suggests a rich potential for forming complexes with a variety of transition metals and lanthanides. nih.gov Such complexes are of interest due to their potential applications in catalysis and materials science.

Reactions on the Aromatic Ring Moieties (Nitrobenzene and Benzoic Acid)

Both the nitrobenzene and the benzoic acid rings of the molecule can undergo electrophilic aromatic substitution, although the substituents already present significantly influence the reactivity and the position of the incoming electrophile.

Both the carboxyl group (-COOH) and the 3-nitrobenzenesulfonamido group [-SO₂NH-(m-NO₂)C₆H₄] are electron-withdrawing and, therefore, deactivating and meta-directing substituents on their respective aromatic rings. unizin.org This means that further electrophilic substitution will be slower than on unsubstituted benzene (B151609) and will primarily occur at the positions meta to these groups. libretexts.orglibretexts.org

On the Benzoic Acid Ring: The carboxyl group directs incoming electrophiles to the 3- and 5-positions. The 3-nitrobenzenesulfonamido group at the 2-position will also influence the substitution pattern.

On the Nitrobenzene Ring: The nitro group is a strong deactivating and meta-directing group. The sulfonamido linkage is also deactivating. Therefore, further substitution on this ring is less favorable and would be directed to the positions meta to the nitro group.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at a meta-position on one of the aromatic rings. |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Introduction of a halogen atom at a meta-position on one of the aromatic rings. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group at a meta-position on one of the aromatic rings. masterorganicchemistry.com |

This table is interactive. Click on the headers to sort.

The precise outcome of these reactions can be complex due to the presence of two deactivated rings and multiple directing groups. The reaction conditions would need to be carefully controlled to achieve selective substitution.

The nitro group on the benzenesulfonamido moiety is readily reducible to an amino group, providing a key transformation to synthesize the corresponding 2-(3-aminobenzenesulfonamido)benzoic acid. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. wikipedia.org

This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. commonorganicchemistry.com Other reducing agents like tin(II) chloride in acidic media or iron in acetic acid can also be employed. These methods are generally chemoselective, meaning they can reduce the nitro group without affecting the carboxylic acid or sulfonamide functionalities. researchgate.net

The successful reduction of the nitro group opens up further synthetic possibilities, as the resulting amino group can be diazotized and subjected to a variety of Sandmeyer reactions or used in the synthesis of other derivatives.

Reactions Involving the Sulfonamide Linkage

The sulfonamide linkage (–SO₂–NH–) is a robust functional group, and its reactivity is a key aspect of the chemical profile of this compound. Studies on the reactivity of N-aryl benzenesulfonamides often focus on the cleavage of the S-N bond, which can be influenced by the nature of the substituents on both the benzenesulfonyl and the aryl moieties.

In the case of this compound, the presence of a strongly electron-withdrawing nitro group on the benzenesulfonyl ring is expected to influence the electron density of the sulfonamide bond. Theoretical studies and research on analogous compounds suggest that such substitutions can affect the susceptibility of the S-N bond to cleavage under various conditions, including acidic or basic hydrolysis. However, specific studies detailing the hydrolytic stability or cleavage reactions of the sulfonamide bond in this compound are not readily found in the scientific literature. Further research would be necessary to elucidate the specific conditions and mechanisms for the transformation of the sulfonamide linkage in this compound.

Coordination Chemistry: Formation and Characterization of Metal Complexes as Potential Ligands

The structural features of this compound, namely the carboxylic acid group and the sulfonamide linkage, provide potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The formation of metal complexes would involve the deprotonation of the carboxylic acid and potentially the sulfonamide N-H group, leading to the formation of coordinate bonds with metal centers.

Synthesis and Structural Elucidation of Silver(I) Complexes and Coordination Polymers

While the synthesis and structural characterization of silver(I) complexes with various benzoic acid derivatives are documented, specific research detailing the formation of silver(I) complexes or coordination polymers with this compound as the ligand is not available.

Hypothetically, the reaction of this compound with a silver(I) salt, such as silver(I) nitrate or silver(I) acetate, could lead to the formation of coordination compounds. The coordination mode would likely involve the carboxylate group, which could act as a monodentate, bidentate, or bridging ligand. The participation of the sulfonamide group in coordination, either through the nitrogen or oxygen atoms, would depend on the reaction conditions and the steric and electronic properties of the ligand. The resulting structures could range from simple mononuclear or dinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. Elucidation of these structures would require techniques such as single-crystal X-ray diffraction, alongside spectroscopic methods like FT-IR and NMR spectroscopy.

Formation and Spectroscopic Analysis of Organotin(IV) Complexes

The coordination chemistry of organotin(IV) compounds with carboxylic acids is a well-established field. These reactions typically involve the reaction of an organotin(IV) halide or oxide with the carboxylic acid, leading to the formation of organotin(IV) carboxylates.

In the context of this compound, it is anticipated that it would react with organotin(IV) precursors, such as dialkyltin(IV) dichlorides (R₂SnCl₂) or trialkyltin(IV) chlorides (R₃SnCl), to form the corresponding organotin(IV) complexes. The carboxylate group would be the primary binding site for the tin atom.

Spectroscopic analysis would be crucial for the characterization of such hypothetical complexes.

Table 1: Expected Spectroscopic Data for Hypothetical Organotin(IV) Complexes of this compound

| Spectroscopic Technique | Expected Observations | Information Gained |

| FT-IR Spectroscopy | Shift in the ν(C=O) and ν(C–O) stretching frequencies of the carboxylate group upon coordination to the tin atom. Appearance of new bands corresponding to Sn-O and potentially Sn-N vibrations. | Confirmation of coordination through the carboxylate group. Indication of the coordination mode of the carboxylate (monodentate, bidentate, bridging). |

| ¹H NMR Spectroscopy | Changes in the chemical shifts of the aromatic protons and the N-H proton upon complexation. | Information on the electronic environment changes upon coordination. |

| ¹³C NMR Spectroscopy | Shift in the resonance of the carboxylate carbon upon coordination. | Confirmation of the involvement of the carboxylate group in bonding to the tin center. |

| ¹¹⁹Sn NMR Spectroscopy | The chemical shift (δ) value would be indicative of the coordination number and geometry around the tin atom. | Determination of the coordination environment of the tin(IV) center (e.g., tetrahedral, trigonal bipyramidal, octahedral). |

Without specific experimental data for the reactions of this compound, the above descriptions remain predictive. Further empirical research is required to fully characterize its chemical reactivity and coordination behavior.

Exploration of Biological Activities and Molecular Mechanisms Through Research of 2 3 Nitrobenzenesulfonamido Benzoic Acid and Its Derivatives

Investigations into Enzyme Inhibition Mechanisms and Kinetics

Derivatives of 2-(3-Nitrobenzenesulfonamido)benzoic acid have been systematically evaluated against several classes of enzymes. These studies have elucidated the mechanisms of inhibition and provided kinetic data that underscore their potential as therapeutic agents.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Studies

Sulfonamides, the class of compounds to which this compound belongs, are classic inhibitors of dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial synthesis of folic acid, a pathway absent in humans who obtain folate from their diet. The inhibitory mechanism is based on the structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (PABA). By acting as competitive inhibitors, these compounds block the formation of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication. This targeted action on a bacterial-specific pathway accounts for their selective antimicrobial effects.

Carbonic Anhydrase (CA) Isoform Inhibition and Selectivity Research

Benzenesulfonamide (B165840) derivatives have demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in crucial physiological processes. Research has particularly focused on isoforms associated with cancer (hCA IX and XII) and glaucoma (hCA II and IV).

Studies on aryl thiazolone-benzenesulfonamides revealed excellent, low-nanomolar inhibition against the tumor-associated isoform CA IX, with marked selectivity over the ubiquitous cytosolic isoform CA II. Similarly, novel benzenesulfonamides synthesized via "click chemistry" have shown potent, low-nanomolar to subnanomolar inhibition of the tumor-related hCA IX and XII isoforms, while exhibiting only moderate inhibition of the cytosolic hCA I and II. Further research into bis-ureido-substituted primary benzenesulfonamides also identified effective and selective inhibitors against hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. These findings highlight the potential for developing isoform-selective CA inhibitors from the benzenesulfonamide scaffold for targeted cancer therapy.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Select Benzenesulfonamide Derivatives

| Compound Class | CA Isoform | Inhibition Data (IC₅₀/Kᵢ) | Selectivity Profile |

|---|---|---|---|

| Aryl thiazolone-benzenesulfonamides | CA IX | 10.93–25.06 nM (IC₅₀) | Selective for CA IX over CA II |

| CA II | 1.55–3.92 µM (IC₅₀) | ||

| Click-Chemistry Benzenesulfonamides | CA IX | 1.5–38.9 nM (Kᵢ) | Potent against tumor-associated isoforms |

| CA XII | 0.8–12.4 nM (Kᵢ) | ||

| hCA I | 41.5–1500 nM (Kᵢ) | Moderate inhibition of cytosolic isoforms | |

| hCA II | 30.1–755 nM (Kᵢ) | ||

| Bis-ureido-benzenesulfonamides | hCA IX | 6.73–835 nM (Kᵢ) | Effective against hCA IX and XII |

Cholinesterase (AChE/BChE) Inhibition Studies

Derivatives of benzoic acid and sulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. The goal of inhibiting these enzymes is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Research into 5-styryl-2-(p-tolylsulfonamido)benzamide derivatives showed a significant inhibitory effect against AChE activity, with IC₅₀ values in the low micromolar range. Other studies on different classes of benzoic acid derivatives have also reported AChE inhibitory activity. For instance, benzothiazolone derivatives were found to be more effective against BChE than AChE, with the most potent compound exhibiting an IC₅₀ value of 1.21 µM for BChE. Kinetic studies often reveal a mixed-type or noncompetitive inhibition, suggesting that these compounds may bind to allosteric sites or both the free enzyme and the enzyme-substrate complex.

Table 2: Cholinesterase Inhibition by Select Benzoic Acid and Sulfonamide Derivatives

| Compound Class | Enzyme | Inhibition Data (IC₅₀) |

|---|---|---|

| 5-Styryl-2-(p-tolylsulfonamido)benzamides | AChE | 2.3–8.6 µM |

| Benzothiazolone Derivatives | BChE | 1.21–1.38 µM |

| AChE | 5.03 µM (for most potent BChE inhibitor) | |

| Khellactone Coumarins | AChE | 9.28–17.9 µM |

Other Enzymatic Targets and Mechanistic Probes

The therapeutic potential of this compound derivatives extends to other enzymatic targets.

P2Y₁₄ Receptor (P2Y₁₄R): A series of 3-sulfonamido benzoic acid derivatives were designed and evaluated as antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases like acute lung injury. nih.gov One of the most potent compounds identified exhibited an IC₅₀ value of 5.6 nM. nih.gov These antagonists were shown to significantly reduce inflammatory responses in preclinical models. nih.gov

α-Amylase: Benzoic acid derivatives have been studied for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion whose inhibition can help manage postprandial hyperglycemia in type 2 diabetes. bohrium.comnih.govmdpi.com Studies have shown that these compounds can have moderate inhibitory activity, with IC₅₀ values in the millimolar range. mdpi.com

NF-κB Pathway: The nuclear factor κB (NF-κB) signaling pathway is central to inflammation, and its inhibition is a therapeutic strategy for many diseases. nih.govselleckchem.com A nitroalkene benzoic acid derivative demonstrated significant inhibition of NF-κB activation. nih.gov Separately, sulfamoyl benzamidothiazole compounds were found to sustain the activation of NF-κB, suggesting a role as immune response enhancers or adjuvants. nih.gov

Protein-tyrosine Phosphatases (PTPs): 2-(Oxalylamino)-benzoic acid (OBA), a related benzoic acid derivative, was identified as a general, competitive inhibitor of several protein-tyrosine phosphatases, such as PTP1B, which are therapeutic targets in diabetes and cancer. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization and Lead Compound Identification

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds.

For α-amylase inhibition by benzoic acid derivatives, SAR studies have revealed specific structural requirements. The presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on inhibitory activity, whereas methoxylation at the same position or hydroxylation at the 5-position had a negative effect. bohrium.comnih.govmdpi.com The primary forces driving this interaction appear to be hydrogen bonding and hydrophobic interactions. nih.govmdpi.com

In the context of P2Y₁₄R antagonists, modifications to the 3-sulfonamido benzoic acid scaffold have led to compounds with superior binding affinity, solubility, and pharmacokinetic properties compared to initial lead compounds. nih.gov For NF-κB modulating compounds, SAR studies on sulfamoyl benzamidothiazoles showed that bulky steric groups on the sulfonamide nitrogen were not well-tolerated, with a dibutyl substitution leading to a loss of activity. nih.gov These insights guide the rational design of new derivatives with optimized therapeutic profiles.

Research on Antimicrobial Effects and Mechanisms

The primary antimicrobial mechanism of this compound and its derivatives stems from their ability to inhibit dihydropteroate synthase (DHPS), as detailed in section 6.1.1. This action leads to a bacteriostatic effect by depriving bacteria of essential folic acid.

Beyond this classic mechanism, research has explored other antimicrobial facets. Benzenesulfonamides bearing oxadiazole moieties and electron-withdrawing groups, such as a nitro group, have shown good antibacterial effects against Escherichia coli. researchgate.net Furthermore, some benzoic acid derivatives are known to possess intrinsic antimicrobial properties, potentially acting through mechanisms like enzyme inhibition, metal ion chelation, or disruption of the cell membrane. researchgate.net Studies have demonstrated that the type and position of substituents on the benzoic acid ring significantly influence antibacterial activity. nih.gov For instance, the addition of hydroxyl or methoxyl groups can alter the compound's effectiveness against bacteria like E. coli. nih.gov The presence of a nitro group, as in the parent compound, can also contribute to biological activity, with some nitro-containing derivatives showing promise in inhibiting drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govontosight.ai

In Vitro Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., S. aureus)

Derivatives of benzenesulfonamide, the core structure of this compound, have demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (S. aureus), including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research has shown that the introduction of specific chemical groups to the benzenesulfonamide scaffold can significantly influence its antibacterial efficacy. For instance, a novel compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, inhibited the growth of MRSA by 99.4% at a concentration of 2 μg/mL. nih.gov This particular derivative was found to exhibit bacteriostatic activity against MRSA. nih.gov Further studies on N-(thiazol-2-yl)benzenesulfonamide derivatives revealed that compounds with 4-isopropyl substitutions showed a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus. semanticscholar.org

The antimicrobial potential of these compounds is often evaluated by determining their MIC, the lowest concentration of a substance that prevents visible growth of a bacterium. Various studies have synthesized and screened libraries of related compounds against Gram-positive strains like S. aureus and Bacillus subtilis. tubitak.gov.trgazi.edu.trnih.govnih.gov For example, new thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid exhibited MICs ranging from 3.9 μg/mL to 250 μg/mL against the tested strains. nih.gov Similarly, aryl thiazolone–benzenesulfonamide derivatives, particularly compounds 4e, 4g, and 4h, showed significant inhibition of S. aureus at a concentration of 50 μg/mL, with inhibition rates of 80.69%, 69.74%, and 68.30% respectively, compared to the 99.2% inhibition by the control antibiotic, ciprofloxacin. nih.gov

The underlying mechanism of action for benzoic acid derivatives is thought to involve the disruption of bacterial cell homeostasis through the transport of the acid and release of H+ ions into the cytoplasm. researchgate.net The lipophilic nature of these acids may also inhibit the active uptake of essential molecules like amino and oxo acids in bacteria. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Source |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | % Inhibition (at 2 μg/mL) | 99.4% | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide (4-isopropyl substitution) | S. aureus | MIC | 3.9 μg/mL | semanticscholar.org |

| Aryl thiazolone–benzenesulfonamide (Compound 4e) | S. aureus | % Inhibition (at 50 μg/mL) | 80.69% | nih.gov |

| Aryl thiazolone–benzenesulfonamide (Compound 4g) | S. aureus | % Inhibition (at 50 μg/mL) | 69.74% | nih.gov |

| Aryl thiazolone–benzenesulfonamide (Compound 4h) | S. aureus | % Inhibition (at 50 μg/mL) | 68.30% | nih.gov |

| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Gram-positive strains | MIC Range | 3.9 - 250 μg/mL | nih.gov |

In Vitro Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)

The activity of this compound derivatives extends to Gram-negative bacteria, although efficacy can vary significantly based on the specific derivative and bacterial strain. The outer membrane of Gram-negative bacteria, composed mainly of lipopolysaccharides, presents a formidable barrier that can reduce the permeability and effectiveness of lipophilic compounds like phenolic acids. nih.gov

Despite this challenge, certain derivatives have shown promising results. Benzenesulfonamides featuring electron-withdrawing groups, such as chloro and nitro groups, at the 4-position of the aromatic ring exhibited good antibacterial effects against Escherichia coli (E. coli). researchgate.net In contrast, derivatives with electron-donating groups like a phenoxy group at the same position resulted in good activity against Pseudomonas aeruginosa (P. aeruginosa). researchgate.net One study identified that (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, which was also active against MRSA, displayed good growth inhibition against multidrug-resistant Acinetobacter baumannii and mild activity against E. coli. nih.gov

Studies on benzoic acid derivatives have demonstrated that substitutions on the benzoic ring are critical for activity. Benzoic acid itself was found to inhibit the growth of E. coli O157:H7 at 1 mg/mL. nih.gov However, adding hydroxyl or methoxyl substituents often weakens the antibacterial effect compared to the parent benzoic acid, with some exceptions depending on the substitution position. nih.gov For example, 2-hydroxybenzoic acid showed strong activity against E. coli O157 (MIC = 1 mg/mL), whereas the 3,4,5-trihydroxybenzoic acid was the least effective (MIC = 4 mg/mL). nih.gov New thioureides of 2-(4-methylphenoxymethyl) benzoic acid have been shown to be particularly active against P. aeruginosa, with MICs ranging from 31.5 µg/mL to 250 µg/mL. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Source |

| Benzenesulfonamides (with 4-nitro or 4-chloro group) | E. coli | Qualitative Activity | Good | researchgate.net |

| Benzenesulfonamides (with 4-phenoxy group) | P. aeruginosa | Qualitative Activity | Good | researchgate.net |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | A. baumannii (MDR) | % Inhibition (at 16 μg/mL) | 98.2% | nih.gov |

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | P. aeruginosa | MIC Range | 31.5 - 250 µg/mL | nih.gov |

| Benzoic Acid | E. coli O157:H7 | MIC | 1 mg/mL | nih.gov |

| 2-Hydroxybenzoic Acid | E. coli O157 | MIC | 1 mg/mL | nih.gov |

| 3,4,5-Trihydroxybenzoic Acid | E. coli O157 | MIC | 4 mg/mL | nih.gov |

In Vitro Antifungal Activity (e.g., C. albicans)

Research into derivatives of this compound has also uncovered significant antifungal properties, particularly against the opportunistic yeast Candida albicans (C. albicans). tubitak.gov.trgazi.edu.tr A study involving 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives found that all tested compounds in this series were more active against C. albicans than the reference antifungal drug, ketoconazole. tubitak.gov.trgazi.edu.tr

The structural characteristics of these derivatives play a crucial role in their antifungal efficacy. Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives with measurable antifungal effects. nih.gov For instance, lanceaefolic acid methyl ester, a benzoic acid derivative, displayed activity against C. albicans with a minimal inhibitory concentration (MIC) of 100 μg/mL. nih.govresearchgate.net Another study evaluating ester derivatives of benzoic and cinnamic acids found that certain analogues exhibited varying levels of activity, with some showing MIC values as low as 128 μg/mL against C. albicans strains. nih.gov

Furthermore, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid demonstrated the highest activity against planktonic fungal cells, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. nih.gov This highlights the potential of modifying the core benzoic acid structure to develop potent antifungal agents.

Table 3: In Vitro Antifungal Activity of Selected Derivatives Against C. albicans

| Compound/Derivative Class | Activity Measurement | Result | Source |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Comparative Activity | More active than ketoconazole | tubitak.gov.trgazi.edu.tr |

| Lanceaefolic acid methyl ester | MIC | 100 μg/mL | nih.govresearchgate.net |

| Methyl 2-nitrocinnamate | MIC | 128 μg/mL | nih.gov |

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | MIC Range | 15.6 - 62.5 µg/mL | nih.gov |

Anti-Biofilm Formation Research

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. Derivatives of this compound are being investigated for their ability to inhibit or disrupt this protective layer.

Studies have shown that certain benzenesulfonamide derivatives can significantly inhibit biofilm formation. nih.gov For example, new aryl thiazolone–benzenesulfonamides were evaluated for their anti-biofilm activities against S. aureus. nih.gov Research on other benzoic acid derivatives has demonstrated potent anti-biofilm effects against Gram-negative bacteria as well. Two specific derivatives, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid, were effective at inhibiting biofilm formation in Klebsiella pneumoniae at low concentrations, achieving up to 97% and 89% reduction in biofilm, respectively. nih.gov

The mechanism of anti-biofilm activity can involve interference with bacterial adhesion or quorum sensing, a cell-to-cell communication process that regulates virulence factor expression. researchgate.net Iron chelation is another strategy; by sequestering iron, which is crucial for bacterial growth and biofilm formation, compounds like 2,3-dihydroxybenzoic acid (DHBA) can inhibit biofilm development. nih.govresearchgate.net Nanofiber wound dressings containing DHBA were shown to decrease biofilm formation by P. aeruginosa by approximately 75%. nih.gov This suggests that these compounds could be valuable in preventing chronic infections associated with biofilms. nih.govresearchgate.net

Anticancer Research Pathways (In Vitro Studies)

The therapeutic potential of this compound and its analogues extends to oncology, where they have been investigated for their ability to kill cancer cells and inhibit their proliferation.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Numerous studies have synthesized and evaluated benzenesulfonamide derivatives for their antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.gov These compounds have demonstrated significant cytotoxic effects, often measured by their IC50 value, which is the concentration required to inhibit the growth of 50% of cancer cells.

One series of benzenesulfonamide derivatives showed potent activity, with a lead compound, BA-3b, exhibiting IC50 values ranging from 0.007 to 0.036 μM against seven different cancer cell lines, including three drug-resistant lines. nih.gov Another study focused on thiazol-4-one-benzenesulfonamide derivatives, where a compound substituted with a nitro group showed a highly potent inhibitory effect against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values of 5.54 μM and 2.55 μM, respectively. nih.gov These compounds also showed high selectivity for cancer cells over normal breast cells. nih.gov

Furthermore, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to have highly selective cytotoxicity for acute leukemia cell lines (K562 and Jurkat) while being non-toxic to normal blood cells. nih.gov The parent compound, benzoic acid, has also been tested against ten different cancer cell lines, showing IC50 values ranging from 85.54 µg/ml to 670.6 µg/ml after 48 and 72 hours of exposure, indicating that the core structure possesses inherent, albeit varied, cytotoxic potential. dergipark.org.tr

Table 4: In Vitro Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity Measurement | Result | Source |

| Benzenesulfonamide (Compound BA-3b) | Various (7 lines) | IC50 Range | 0.007 - 0.036 μM | nih.gov |

| Thiazol-4-one-benzenesulfonamide (4-nitro substitution) | MCF-7 (Breast) | IC50 | 2.55 μM | nih.gov |

| Thiazol-4-one-benzenesulfonamide (4-nitro substitution) | MDA-MB-231 (Breast) | IC50 | 5.54 μM | nih.gov |

| 2,4-Dinitrobenzenesulfonamide (Compound S1) | K562 & Jurkat (Leukemia) | Selectivity | Highly selective for leukemia cells | nih.gov |

| Benzoic Acid | CRM612 (Lung) | IC50 (48h) | 85.54 ± 3.17 µg/ml | dergipark.org.tr |

| Benzoic Acid | PC3 (Prostate) | IC50 (48h) | 670.6 ± 43.26 µg/ml | dergipark.org.tr |

Research on Apoptosis Induction and Cell Cycle Modulation Mechanisms

Beyond simply inhibiting proliferation, researchers have investigated the molecular mechanisms by which these compounds exert their anticancer effects, focusing on the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

A 2,4-dinitrobenzenesulfonamide derivative, S1, was shown to induce morphological changes in leukemia cells (K562 and Jurkat) that are suggestive of apoptosis. nih.gov Mechanistic studies revealed that in K562 cells, the compound caused cell cycle arrest at the G2/M phase and activated both extrinsic and intrinsic apoptotic pathways. nih.gov In Jurkat cells, it induced a cell cycle blockade at the G0/G1 phase and triggered intrinsic apoptosis. nih.gov The compound S1 was also able to activate caspase-3, a key executioner enzyme in apoptosis, in K562 cells. nih.gov

Similarly, another benzenesulfonamide derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrated by a 22-fold increase in the percentage of cells positive for annexin (B1180172) V-FITC, a marker of early apoptosis. nih.gov The Bcl-2 family of proteins, which are central regulators of apoptosis, are often dysregulated in cancer. nih.gov Research into 2,5-substituted benzoic acid scaffolds has led to the development of compounds that can selectively bind to and inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1, thereby promoting cancer cell death. nih.gov These findings suggest that benzenesulfonamide-based compounds can target critical pathways controlling cancer cell survival and proliferation.

Anti-inflammatory Research Potential and Mechanistic Insights

The anti-inflammatory potential of compounds structurally related to this compound, particularly benzoic acid and benzenesulfonamide derivatives, has been a subject of scientific investigation. Research into these derivatives explores their ability to modulate inflammatory pathways, often by targeting key enzymes and mediators involved in the inflammatory response.

In silico and in vitro studies on various benzoic acid derivatives have highlighted their potential as anti-inflammatory agents. For instance, computational analyses of 5-acetamido-2-hydroxy benzoic acid derivatives predicted favorable bioavailability and a strong binding affinity for the cyclooxygenase-2 (COX-2) receptor, a key enzyme in the synthesis of prostaglandins (B1171923) which are inflammatory mediators. nih.gov Subsequent in vivo tests supported these findings, demonstrating significant anti-nociceptive activity. nih.gov Similarly, a synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher theoretical affinity for COX-2 than acetylsalicylic acid (ASA) and was found to significantly reduce inflammatory parameters in lipopolysaccharide (LPS)-induced rat models. nih.govresearchgate.net This suggests that the anti-inflammatory effect may be mediated through the inhibition of the COX-2 enzyme and subsequent signaling pathways like NF-κβ. nih.govresearchgate.net

The mechanism of action for many benzoic acid analogs involves the suppression of pro-inflammatory mediators. Studies on phenolic acids, a class that includes benzoic acid derivatives, have shown they can exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.net For example, 3-benzoyl-propionic acid demonstrated significant anti-inflammatory activity in vivo by markedly reducing cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net

Furthermore, novel benzenesulfonamide derivatives incorporating a 5′-aminospirotriazolotriazine scaffold have shown potent anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin (B1671933) in carrageenan-induced paw edema models in rats. mdpi.com The mechanism for these compounds involves the suppression of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and C-reactive protein (CRP) in paw tissue. mdpi.com An additional proposed mechanism for some derivatives is the stabilization of red blood cell membranes, which may prevent the release of lysosomal contents that contribute to inflammation under hypotonic stress. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Benzoic Acid and Benzenesulfonamide Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings/Mechanism of Action | Reference |

|---|---|---|---|

| 5'-Amino-N-(4-sulfamoylphenyl)-spiro[1,7'- mdpi.comnih.govnih.govtriazolo[1,5-a] nih.govelsevierpure.comdrugbank.comtriazine]-2'-carboxamide Derivatives | Carrageenan-induced rat paw edema | Demonstrated stronger inhibition of edema than indomethacin; suppressed pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and CRP. | mdpi.com |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced rat model | Inhibited inflammation, hypothetically through binding to COX-2 and inhibiting the NF-κβ signaling pathway. | nih.govresearchgate.net |

| 5-Acetamido-2-hydroxy benzoic acid Derivatives | In silico docking and in vivo writhing test | Showed high binding affinity for COX-2 receptor and significant anti-nociceptive activity. | nih.gov |

| 3-Benzoyl-propionic acid (3BPA) | In vivo air pouch model | Reduced cell migration, nitric oxide (NO) levels, and PGE2 values. | researchgate.net |

Antimalarial Research (In Vitro Studies)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents. elsevierpure.com Derivatives of this compound, particularly those containing nitroheteroaryl groups, have been investigated for their potential as antimalarial compounds in in vitro settings.